REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:28])[C:11]2=[CH:12][CH:13]=[CH:14][C:15]3[C:16]([CH3:22])([CH3:21])[C:17]4[CH:18]=[CH:19][CH:20]=[C:7]5[C:8]=4[N:9]([C:10]=32)[C:4]2[C:5](=[CH:25][CH:26]=[CH:27][C:3]1=2)[C:6]5([CH3:24])[CH3:23].[Br:29]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:29][C:19]1[CH:20]=[C:7]2[C:6]([CH3:24])([CH3:23])[C:5]3[CH:25]=[CH:26][CH:27]=[C:3]4[C:2]([CH3:28])([CH3:1])[C:11]5[C:10]6[N:9]([C:4]=34)[C:8]2=[C:17]([C:16]([CH3:21])([CH3:22])[C:15]=6[CH:14]=[CH:13][CH:12]=5)[CH:18]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=C3C(C(C=4C=5N3C=3C1=CC=CC3C(C5C=CC4)(C)C)(C)C)=CC=C2)C
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
133 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting solution was stirred in the absence of light overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a saturated aqueous solution of Na2S2O3
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CH2Cl2 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
Final recrystallization from ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(C=3C=CC=C4C3N3C2C(=C1)C(C1=C3C(C4(C)C)=CC=C1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |